

Application Note & Protocol: Scalable Synthesis of 2-Bromo-3,5-dimethoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-3,5-dimethoxypyridine

CAS No.: 149966-41-6

Cat. No.: B598903

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Abstract & Introduction

2-Bromo-3,5-dimethoxypyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its substituted pyridine scaffold is integral to the synthesis of a wide range of pharmacologically active agents and functional materials. The presence of the methoxy groups activates the pyridine ring, while the bromine atom at the 2-position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) or lithiation-based functionalization.[1][2] The development of a robust, reliable, and scalable synthesis for this intermediate is therefore of critical importance for advancing drug discovery pipelines and materials development programs.

This document provides a comprehensive guide for the scale-up synthesis of **2-Bromo-3,5-dimethoxypyridine**. It details a validated two-step synthetic pathway, starting from commercially available precursors. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are explained to ensure scientific integrity and successful implementation by researchers and process chemists.

Recommended Synthetic Pathway: Overview

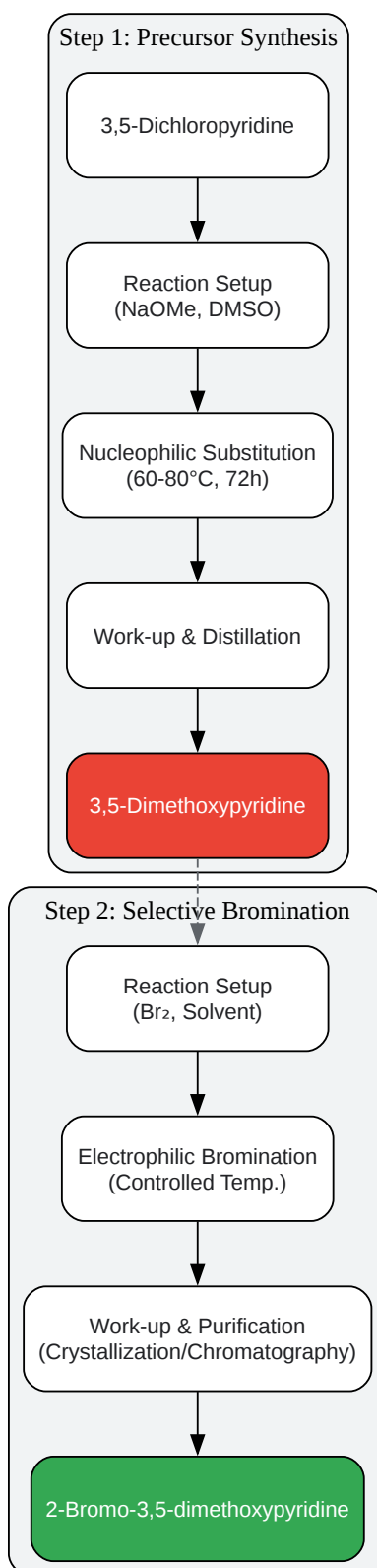
The most direct and scalable approach to **2-Bromo-3,5-dimethoxypyridine** involves a two-step sequence:

- Nucleophilic Aromatic Substitution: Synthesis of the precursor, 3,5-dimethoxypyridine, from 3,5-dichloropyridine via a double nucleophilic substitution with sodium methoxide.
- Electrophilic Aromatic Substitution: Selective bromination of the electron-rich 3,5-dimethoxypyridine at the ortho-position (C2) to yield the final product.

This pathway is advantageous for scale-up due to the availability of starting materials, relatively straightforward reaction conditions, and clear purification strategies.

Overall Synthetic Workflow

The diagram below outlines the complete two-step process from the starting material to the final, purified product.



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Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 3,5-Dimethoxypyridine

Scientific Rationale

The synthesis of 3,5-dimethoxypyridine is achieved via a double nucleophilic aromatic substitution (S_NAr) reaction. The chlorine atoms on the pyridine ring are effective leaving groups, and the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack by the methoxide ion. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the sodium cation, liberating a highly reactive "naked" methoxide nucleophile, thereby promoting the reaction rate at moderate temperatures. The reaction is typically run for an extended period to ensure the substitution of both chlorine atoms.[3]

Detailed Experimental Protocol

Materials & Reagents

Reagent	Formula	MW (g/mol)	Molarity/Purity	Quantity (Scale)	Source
3,5-Dichloropyridine	C ₅ H ₃ Cl ₂ N	147.99	>98%	50.0 g (1.0 eq)	Commercial
Sodium Methoxide	CH ₃ ONa	54.02	>95%	45.0 g (2.46 eq)	Commercial
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Anhydrous	250 mL	Commercial
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous	As required	Commercial
Water	H ₂ O	18.02	Deionized	As required	-
Sodium Sulfate (Anhydrous)	Na ₂ SO ₄	142.04	Granular	As required	Commercial

Procedure

- **Reaction Setup:** Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (calcium chloride).
- **Reagent Charging:** Charge the flask with 3,5-dichloropyridine (50.0 g) and dimethyl sulfoxide (250 mL). Begin stirring to dissolve the solid.
- **Initial Methoxide Addition:** Once the solid is dissolved, add the first portion of sodium methoxide (15.0 g) to the solution under continuous stirring. The addition is exothermic; maintain the temperature if necessary with a water bath.
- **Heating and Staged Addition:** Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., Nitrogen). Add a second portion of sodium methoxide (15.0 g) after 8 hours and a final portion (15.0 g) after 16 hours.[3]
- **Reaction Monitoring:** Continue stirring at 60-80°C for a total of 72 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.
- **Quenching and Extraction:** After 72 hours, cool the mixture to room temperature. Cautiously add a small amount of water to quench any unreacted sodium methoxide. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether (3 x 200 mL).
- **Washing and Drying:** Combine the organic extracts and wash with water (2 x 150 mL) followed by brine (1 x 150 mL). Dry the ether phase over anhydrous sodium sulfate.
- **Solvent Removal and Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation.
- **Product Collection:** Collect the fraction boiling at 90-120°C at 1.6 kPa (12 mmHg). This yields 3,5-dimethoxypyridine as a liquid. The expected yield is approximately 24 g (51%).[3] The product may contain a small amount of 3-chloro-5-methoxypyridine, which can often be carried into the next step.[3]

Step 2: Selective Bromination of 3,5-Dimethoxypyridine

Scientific Rationale & Mechanism

The bromination of 3,5-dimethoxypyridine is an electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. They strongly activate the C2, C4, and C6 positions towards electrophilic attack.

- C4 Position (para): Sterically accessible and electronically activated.
- C2/C6 Positions (ortho): Also electronically activated, but adjacent to the ring nitrogen.

In an acidic medium, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. However, by performing the bromination in a non-acidic or weakly basic solvent like pyridine itself, the nitrogen remains unprotonated and the activating effect of the methoxy groups dominates.^[4] This directs the incoming electrophile (Br^+ , from Br_2) to the most electron-rich positions, C2 and C6. Careful control of stoichiometry (using one equivalent of bromine) allows for selective mono-bromination, yielding primarily **2-bromo-3,5-dimethoxypyridine**. Over-bromination can lead to the formation of 2,6-dibromo-3,5-dimethoxypyridine.^[4]

Caption: Simplified mechanism for selective C2 bromination.

Detailed Experimental Protocol

Materials & Reagents

Reagent	Formula	MW (g/mol)	Molarity/Purity	Quantity (Scale)	Source
3,5-Dimethoxypyridine	C ₇ H ₉ NO ₂	139.15	>95%	10.0 g (1.0 eq)	From Step 1
Bromine	Br ₂	159.81	>99.5%	11.5 g (1.0 eq)	Commercial
Pyridine	C ₅ H ₅ N	79.10	Anhydrous	100 mL	Commercial
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	ACS Grade	As required	Commercial
Sodium Thiosulfate	Na ₂ S ₂ O ₃	158.11	-	As required	Commercial
Sodium Bicarbonate	NaHCO ₃	84.01	-	As required	Commercial
Sodium Sulfate (Anhydrous)	Na ₂ SO ₄	142.04	Granular	As required	Commercial

Procedure

- **Reaction Setup:** In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethoxypyridine (10.0 g) in anhydrous pyridine (100 mL). Cool the solution to 0°C using an ice-salt bath.
- **Bromine Addition:** Prepare a solution of bromine (11.5 g, 3.7 mL) in 20 mL of dichloromethane. Add this solution dropwise to the stirred pyridine solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

- Quenching: Carefully pour the reaction mixture into 300 mL of ice-cold water. A precipitate may form.
- Work-up: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with:
 - 10% aqueous sodium thiosulfate solution (2 x 100 mL) to quench any remaining bromine (the red/brown color should disappear).
 - Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts.
 - Brine (1 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure **2-Bromo-3,5-dimethoxypyridine**.

Process Safety Considerations

Researchers must perform a thorough risk assessment before beginning any chemical synthesis.

- Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile.^{[5][6]} It can cause severe chemical burns upon skin contact and is fatal if inhaled.^{[6][7]}
 - Handling: Always handle liquid bromine and its solutions in a certified chemical fume hood.^[8]
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.^{[5][8]}

- Spill Management: Keep a spill kit containing an appropriate neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available.[6]
- Pyridine Derivatives: Pyridine and its derivatives are flammable and can be harmful if inhaled or absorbed through the skin. They should be handled in a well-ventilated area or fume hood.[9]
- Exothermic Reactions: The addition of reagents like sodium methoxide and bromine can be exothermic. Maintain controlled addition rates and use cooling baths to manage the reaction temperature effectively.[10]
- Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization

The final product, **2-Bromo-3,5-dimethoxypyridine**, should be characterized to confirm its identity and purity using standard analytical techniques such as:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure and substitution pattern.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- Melting Point: To assess purity.
- HPLC/GC: To determine the purity profile.

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